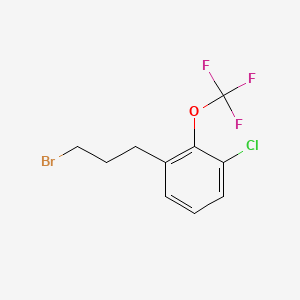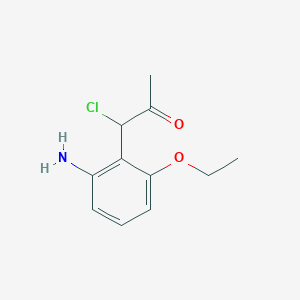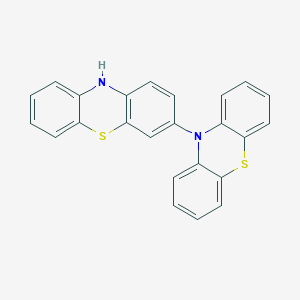
10H-3,10'-Biphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-3,10’-Biphenothiazine is an organic compound with the molecular formula C24H16N2S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in various fields, including medicine and materials science . The compound is characterized by its unique structure, which includes two phenothiazine units connected through a biphenyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-3,10’-Biphenothiazine typically involves the coupling of two phenothiazine units. One common method is the C-N coupling reaction, which can be catalyzed by palladium. For instance, the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers involves direct arylation polymerization using a palladium catalyst system .
Industrial Production Methods: Industrial production methods for 10H-3,10’-Biphenothiazine are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions: 10H-3,10’-Biphenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the phenothiazine moiety, which is known for its redox-active properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
10H-3,10’-Biphenothiazine has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 10H-3,10’-Biphenothiazine is largely dependent on its redox properties. The phenothiazine moiety can undergo reversible oxidation and reduction, making it useful in redox reactions and electron transfer processes. In biological systems, it may interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its use in antipsychotic drugs.
10H-Phenothiazine: A simpler derivative with similar redox properties.
9-Mesityl-10H-3,10’-biphenothiazine: A derivative with a mesityl group, known for its unique structural and electronic properties.
Uniqueness: 10H-3,10’-Biphenothiazine is unique due to its biphenyl linkage, which imparts distinct electronic and structural characteristics. This makes it particularly valuable in the development of advanced materials and in various chemical reactions.
Propiedades
Número CAS |
19606-93-0 |
|---|---|
Fórmula molecular |
C24H16N2S2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
3-phenothiazin-10-yl-10H-phenothiazine |
InChI |
InChI=1S/C24H16N2S2/c1-4-10-21-17(7-1)25-18-14-13-16(15-24(18)27-21)26-19-8-2-5-11-22(19)28-23-12-6-3-9-20(23)26/h1-15,25H |
Clave InChI |
IZGCDSRNXNVYKT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


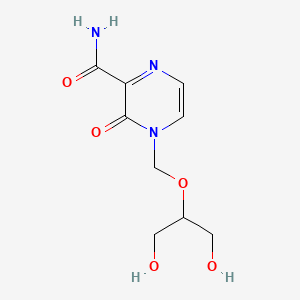

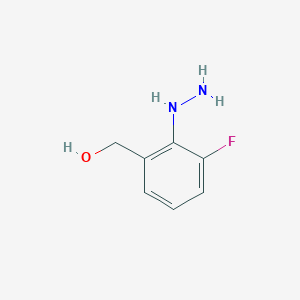
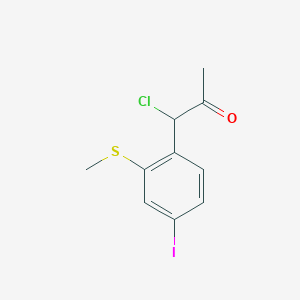
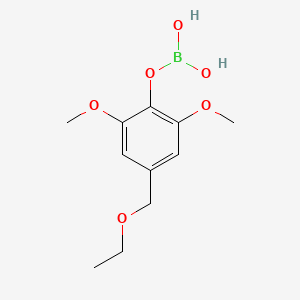

![tert-Butyl 1-(((R)-1-(4-methoxyphenyl)ethyl)amino)-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048774.png)
